Laidlomycin Propionate Potassium

Description

Properties

IUPAC Name |

potassium;(2S,3R,4R)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66O13.K/c1-11-30(42)47-20-40(46)23(5)17-21(3)32(52-40)28-18-22(4)35(48-28)38(10)14-13-29(50-38)37(9)15-16-39(53-37)19-27(41)24(6)34(51-39)25(7)33(26(8)36(44)45)49-31(43)12-2;/h21-29,32-35,41,46H,11-20H2,1-10H3,(H,44,45);/q;+1/p-1/t21-,22-,23+,24+,25-,26-,27-,28+,29+,32-,33+,34-,35+,37-,38-,39+,40-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNOQXLCECXEBU-QGMAIPBJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC1(C(CC(C(O1)C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)[O-])OC(=O)CC)C)O)C)C)C)C)C)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OC[C@]1([C@@H](C[C@@H]([C@H](O1)[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)[O-])OC(=O)CC)C)O)C)C)C)C)C)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H65KO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001005083 | |

| Record name | Potassium 4-[9-hydroxy-2-(5'-{6-hydroxy-3,5-dimethyl-6-[(propanoyloxy)methyl]oxan-2-yl}-2,3'-dimethyl[2,2'-bioxolan]-5-yl)-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2-methyl-3-(propanoyloxy)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

793.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84799-02-0 | |

| Record name | Laidlomycin propionate potassium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084799020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium 4-[9-hydroxy-2-(5'-{6-hydroxy-3,5-dimethyl-6-[(propanoyloxy)methyl]oxan-2-yl}-2,3'-dimethyl[2,2'-bioxolan]-5-yl)-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2-methyl-3-(propanoyloxy)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAIDLOMYCIN PROPIONATE POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05TAA9I0Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Laidlomycin Propionate Potassium: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and synthesis of laidlomycin (B1674327) propionate (B1217596) potassium, a semi-synthetic polyether ionophore antibiotic. Primarily used in veterinary medicine as a feed additive to improve growth rates and feed efficiency in cattle, a thorough understanding of its chemical properties and manufacturing process is crucial for researchers, scientists, and professionals involved in drug development and animal health. This document details the chemical identity of laidlomycin propionate potassium, outlines the biosynthetic production of its precursor, laidlomycin, through fermentation, and describes the subsequent chemical modifications to yield the final product. Experimental protocols, based on available literature, are provided to illustrate the key steps in its synthesis.

Chemical Structure and Properties

This compound is a complex macrocyclic polyether with a specific stereochemistry that is essential for its biological activity. It is the potassium salt of the propionate ester of laidlomycin.

The chemical identity and key properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | potassium (2S,3R,4R)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate[1] |

| Molecular Formula | C₄₀H₆₅KO₁₃[1][2] |

| Molecular Weight | 793.03 g/mol [2] |

| CAS Number | 84799-02-0[1][2] |

| Synonyms | Cattlyst, Potassium laidlomycin propanoate, RS-11988[1][3] |

| Physical State | Off-white to grey colored granular solid. |

| Stereochemistry | This compound possesses 17 defined stereocenters, leading to a highly specific and biologically active stereoisomer.[4] |

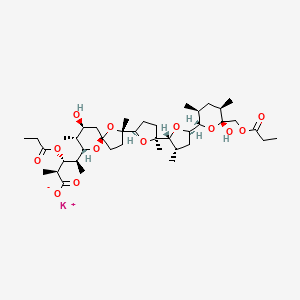

Chemical Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is a semi-synthetic process that begins with the fermentation of a specific microorganism to produce the parent compound, laidlomycin. This is followed by chemical esterification and salt formation. The overall workflow is depicted in the following diagram.

Fermentation and Isolation of Laidlomycin

The initial and crucial step in the production of this compound is the fermentation of the microorganism Streptoverticillium eurocidicum. This process yields the precursor molecule, laidlomycin.

Experimental Protocol: Fermentation and Isolation

-

Microorganism: Streptoverticillium eurocidicum.

-

Fermentation Medium: A nutrient-rich aqueous broth containing sources of assimilable carbon (e.g., fats, oils, free fatty acids, phospholipids) and nitrogen, along with other standard fermentation ingredients.[1]

-

Fermentation Process: The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the production of laidlomycin.

-

Isolation from Fermentation Broth:

-

The pH of the fermentation broth is adjusted to above 10.5 with sodium hydroxide, leading to the formation of an emulsion.[1]

-

The emulsion is then subjected to centrifugation (e.g., 6000 rpm for 15 minutes) to separate the mixture into a liquid layer and a wet solid layer containing the laidlomycin and biomass.[1]

-

The wet solid is washed with water to remove soluble impurities.

-

The washed solid is dried to yield a solid containing laidlomycin, which can then be further purified or directly used in the subsequent chemical synthesis steps. The resulting dry solid may contain 15% to 80% laidlomycin.[1]

-

Chemical Synthesis: Esterification and Salt Formation

The isolated laidlomycin is then chemically converted to this compound through a two-step process: esterification followed by salt formation.

Experimental Protocol: Chemical Synthesis

-

Reactants and Reagents:

-

Laidlomycin sodium salt (obtained from the isolation process)

-

Propionic anhydride

-

4-Dimethylaminopyridine (B28879) (DMAP) - Catalyst

-

Methylene (B1212753) chloride - Solvent

-

Potassium bicarbonate - for salt formation

-

-

Esterification Procedure:

-

A mixture of laidlomycin sodium salt, methylene chloride, and a catalytic amount of 4-dimethylaminopyridine is refluxed. During this step, water is removed by azeotropic distillation.[1]

-

The reaction mixture is then cooled to approximately 20°C ± 5°C under a nitrogen atmosphere.[1]

-

Propionic anhydride is added to the cooled mixture. The temperature is maintained at 20°C ± 5°C until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).[1]

-

-

Salt Formation and Purification:

-

Upon completion of the esterification, water is added to the reaction mixture.[1]

-

A solution of potassium bicarbonate is slowly added to precipitate the this compound salt.[1]

-

The mixture is aged for approximately one hour to ensure complete precipitation.[1]

-

The precipitated product is collected by centrifugation or filtration.

-

The final product is dried under vacuum at a temperature of approximately 65-70°C.[1]

-

Note: The exact molar ratios of reactants and catalyst, as well as the specific reaction time, are not publicly detailed and would require optimization for a given scale of production.

Data Summary

The following table summarizes the key quantitative parameters mentioned in the available literature for the synthesis of this compound.

| Parameter | Value/Condition | Source |

| Fermentation Organism | Streptoverticillium eurocidicum | [1] |

| Isolation - pH Adjustment | > 10.5 with NaOH | [1] |

| Isolation - Centrifugation | ~6000 rpm for 15 minutes | [1] |

| Esterification - Solvent | Methylene chloride | [1] |

| Esterification - Catalyst | 4-Dimethylaminopyridine (DMAP) | [1] |

| Esterification - Acylating Agent | Propionic anhydride | [1] |

| Esterification - Temperature | 20°C ± 5°C | [1] |

| Salt Formation - Reagent | Potassium bicarbonate | [1] |

| Drying Temperature | 65-70°C under vacuum | [1] |

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. The semi-synthetic approach, combining a fermentation step with subsequent chemical modifications, is a common strategy for the production of complex natural product-derived pharmaceuticals. While the general principles of the synthesis are well-documented, specific quantitative details for process optimization remain proprietary. The information presented herein serves as a valuable resource for researchers and professionals in the field of animal health and drug development, providing a solid foundation for further investigation and understanding of this important veterinary drug.

References

- 1. US20110082303A1 - Process for the manufacture of laidlomycin - Google Patents [patents.google.com]

- 2. Effects of laidlomycin propionate and monensin on the in vitro mixed ruminal microorganism fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. madbarn.com [madbarn.com]

- 4. This compound [sitem.herts.ac.uk]

Laidlomycin Propionate Potassium: A Technical Guide to its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Laidlomycin (B1674327) propionate (B1217596) potassium is a semi-synthetic, polyether carboxylic ionophore antibiotic used as a feed additive in the beef cattle industry.[1] Its primary function is to improve feed efficiency and promote growth by selectively targeting and altering the microbial ecosystem within the rumen.[2][3] This technical guide provides an in-depth examination of the molecular mechanism of laidlomycin propionate potassium, summarizes key quantitative performance data, details the experimental protocols used in its evaluation, and provides visual representations of its mode of action and associated experimental workflows.

Core Mechanism of Action

This compound is a lipid-soluble molecule that functions by transporting ions across the lipid cell membranes of microorganisms.[4] Its complex polyether structure, featuring a spiroketal system, allows it to form a lipid-soluble complex with monovalent cations, particularly potassium (K⁺).[5][6] This action is most potent against Gram-positive bacteria and protozoa, whose cell membrane composition makes them susceptible.[2][3]

The core mechanism involves the following steps:

-

Complex Formation: The laidlomycin molecule chelates a cation (e.g., K⁺) at the external surface of the microbial cell membrane.

-

Transmembrane Transport: The lipophilic exterior of the laidlomycin-ion complex allows it to diffuse across the cell membrane, carrying the ion into the cytoplasm.[4]

-

Ion Release & Proton Exchange: Once inside the cell, the ionophore releases the cation and picks up a proton (H⁺).

-

Futile Ion Cycle: The protonated ionophore then diffuses back to the external surface, releases the proton, and is free to bind another cation. This process creates a continuous, futile cycle of ion transport that disrupts the natural electrochemical gradients (Na⁺, K⁺, H⁺, Ca²⁺) essential for the microorganism's survival.[2][4]

This disruption of ion gradients forces the susceptible microorganism to expend significant energy (ATP) in an attempt to restore homeostasis, ultimately leading to impaired metabolism, inhibited growth, and cell death.[2][4]

The downstream physiological effects in the rumen are profound:

-

Shift in Microbial Population: The inhibition of Gram-positive bacteria (e.g., lactate (B86563) producers like Streptococcus bovis and ammonia (B1221849) producers) allows more efficient Gram-negative bacteria (e.g., propionate producers) to flourish.[3][5]

-

Alteration of Fermentation: This microbial shift leads to a more energetically favorable fermentation pattern, characterized by an increase in propionate production and a decrease in the production of acetate, butyrate, and lactate.[3][7] This results in a lower acetate-to-propionate ratio.[7]

-

Reduced Energy Loss: Methane and ammonia production, which represent energy and protein losses respectively, are decreased.[2]

This metabolic shift provides more usable energy to the host animal from the same amount of feed, resulting in improved feed efficiency and rate of gain.[2]

Signaling and Action Pathway

The following diagram illustrates the ionophore's mechanism at the microbial cell membrane.

Caption: Laidlomycin Propionate (LP) transports K⁺ into the cell and H⁺ out, disrupting ion gradients.

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous feeding trials. The following tables summarize key performance indicators.

Table 1: Effects on Cattle Performance

| Performance Metric | Improvement Range | Animal Class | Reference(s) |

|---|---|---|---|

| Average Daily Gain (ADG) | 5% - 15% | Stocker Cattle | [2] |

| Average Daily Gain (ADG) | 1% - 6% | Feedlot Cattle | [2] |

| Feed Efficiency | 8% - 12% | Stocker Cattle | [2] |

| Feed Efficiency | 3.5% - 8% | Feedlot Cattle | [2] |

| Feed Efficiency (vs Control) | 7.5% (at 9.6 g/T) | Steer Calves | [8] |

| ADG & Feed Conversion | Improved | Steers & Heifers |[9] |

Table 2: Effective Dosage and Administration

| Parameter | Value | Animal Class | Reference(s) |

|---|---|---|---|

| For Improved Feed Efficiency & Increased Rate of Weight Gain | |||

| Concentration in Feed | 5 g/ton | Cattle in confinement | [10][11] |

| Daily Intake | 30 - 75 mg/head/day | Cattle in confinement | [11] |

| For Improved Feed Efficiency | |||

| Concentration in Feed | 5 - 10 g/ton | Cattle in confinement | [10][11] |

| Daily Intake | 30 - 150 mg/head/day | Cattle in confinement | [11] |

| General Efficacious Range |

| Concentration in Diet DM | 6 - 12 mg/kg | Feedlot Cattle |[5][9] |

Table 3: Effects on Rumen Fermentation Parameters

| Parameter | Observation | Experimental Condition | Reference(s) |

|---|---|---|---|

| Acetate:Propionate Ratio | Depressed (P = .01) | Steers fed ionophores | [7] |

| Propionate Molar Proportion | Increased (P = .01) | Steers fed ionophores | [7] |

| Acetate Molar Proportion | Decreased (P = .02) | Steers fed ionophores | [7] |

| Ruminal Lactate | Decreased (P < .10) | Acidosis challenge (6 mg/kg LP) | [12] |

| Amino Acid Deamination | Decreased (P < .04) | Steers fed ionophores |[7] |

Experimental Protocols

The evaluation of this compound relies on standardized in vitro and in vivo experimental protocols.

Protocol: In Vitro Rumen Fermentation (Gas Production System)

This protocol is used to assess the direct effects of an ionophore on rumen microbial fermentation dynamics.

-

Rumen Fluid Collection:

-

Collect rumen fluid from at least two cannulated donor animals (e.g., steers) that have been adapted to a relevant diet.[13]

-

Collect fluid from multiple rumen locations (e.g., cranial, ventral, caudal sacs) and filter through several layers of cheesecloth into a pre-warmed (39°C) insulated container.[14]

-

Maintain strict anaerobic conditions throughout collection and processing, typically by flushing containers with N₂ or CO₂ gas.[13]

-

-

Incubation Setup:

-

Prepare a mineral buffer solution and mix with the filtered rumen fluid, typically in a 2:1 buffer-to-rumen-fluid ratio.[13][15]

-

Weigh the substrate (e.g., 0.5 g of a standardized feed) into 250 mL incubation bottles.[15]

-

Add the test compound (this compound), typically dissolved in a solvent like ethanol, to the treatment bottles at desired concentrations (e.g., 25 ppm). Control bottles receive only the solvent.[13]

-

Dispense 75-100 mL of the rumen fluid/buffer inoculum into each bottle under a continuous stream of N₂ or CO₂ to maintain anaerobiosis.[13]

-

Include "blank" bottles containing only the inoculum to correct for gas production from the rumen fluid itself.[15]

-

Seal bottles with gas-tight caps (B75204) equipped with a pressure-release valve.

-

-

Data Collection & Analysis:

-

Incubate bottles in a water bath or incubator at 39°C for a period of 24 to 48 hours.[13][15]

-

Record total gas production at regular intervals (e.g., 3, 6, 12, 24, 48 hours) using a pressure transducer.[16]

-

At the end of the incubation period, unseal the bottles and measure the pH of the fluid.

-

Collect fluid samples for analysis of Volatile Fatty Acids (VFAs) and ammonia-nitrogen (NH₃-N).[15]

-

Analyze VFA concentrations using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) as detailed in Protocol 5.3.

-

Caption: Workflow for an in vitro rumen fermentation experiment.

Protocol: Beef Cattle Feed Efficiency Trial

This protocol is used to determine the in vivo effects of an ionophore on animal performance.

-

Animal Selection and Acclimation:

-

Select a cohort of cattle that are uniform in terms of age, weight, breed, and sex.[11]

-

House animals in pens equipped with a system for accurately measuring individual daily feed intake (e.g., electronic feed bunks).[3]

-

Include a "warm-up" or acclimation period of 10-21 days where animals adapt to the housing and the basal diet before the trial begins.[11][17]

-

-

Experimental Design and Feeding:

-

Randomly assign animals to treatment groups (e.g., Control, Laidlomycin Propionate at 10 mg/kg). Ensure sufficient replication (pens per treatment and animals per pen).

-

Prepare and provide the respective diets on an ad libitum basis, ensuring animals have constant access to feed and water.[3]

-

Collect samples of the feed ration at least weekly to analyze and confirm nutrient composition and ionophore concentration.[3]

-

-

Data Collection:

-

Record individual daily feed intake for each animal throughout the trial.

-

Measure the body weight of each animal at the beginning and end of the trial, and at regular intervals (e.g., every 14 or 28 days) in between.[3]

-

-

Calculations and Statistical Analysis:

-

Calculate Average Daily Gain (ADG): (Final Weight - Initial Weight) / Days on Trial.

-

Calculate Dry Matter Intake (DMI): Average daily feed consumed on a dry matter basis.

-

Calculate Feed Efficiency (or Feed Conversion Ratio): DMI / ADG.[18]

-

Analyze the data using appropriate statistical models (e.g., ANOVA) with the pen as the experimental unit to determine treatment effects.

-

Caption: Workflow for a typical cattle feed efficiency trial.

Protocol: Rumen Fluid VFA Analysis via Gas Chromatography (GC)

This protocol outlines a common method for quantifying the primary end-products of rumen fermentation.

-

Sample Preparation:

-

Thaw frozen rumen fluid samples.

-

Centrifuge a 2-5 mL aliquot of rumen fluid at high speed (e.g., 10,000 - 20,000 x g) for 10 minutes to pellet bacteria and feed particles.[2][7]

-

Transfer a known volume of the supernatant (e.g., 1.5 mL) to a new tube.

-

Acidify the sample by adding a solution of metaphosphoric acid (e.g., 0.15 mL of 25% metaphosphoric acid). This step precipitates proteins and protonates the VFAs for GC analysis.[2][7]

-

Add an internal standard (e.g., 2-ethylbutyric acid) to the acidification solution to allow for accurate quantification.[1][2]

-

Allow the mixture to stand (e.g., 30 minutes on ice) and then centrifuge again to pellet the precipitated protein.[2]

-

The resulting supernatant is ready for injection into the GC. It can be filtered (0.45 µm) into a GC vial.[2]

-

-

GC Instrumentation and Conditions:

-

Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A fused silica (B1680970) capillary column suitable for VFA analysis (e.g., Supelco NUKOL™).[2]

-

Carrier Gas: Helium or Hydrogen.

-

Temperatures: Set appropriate temperatures for the injector, detector, and oven (using a temperature gradient program).

-

Injection: Inject a small volume (e.g., 1.0 µL) of the prepared sample into the GC.[2]

-

-

Quantification:

-

Prepare a series of calibration standards containing known concentrations of acetic, propionic, butyric, and other relevant VFAs, along with the internal standard.

-

Run the standards on the GC to generate a calibration curve for each VFA.

-

Identify and quantify the VFA peaks in the chromatograms from the unknown samples by comparing their retention times and peak areas to those of the standards and the internal standard.[1]

-

Conclusion

This compound operates as a classic ionophore, leveraging its chemical structure to disrupt the essential ion gradients of susceptible Gram-positive bacteria and protozoa in the rumen. This targeted antimicrobial action remodels the rumen microbiome, leading to a more efficient fermentation pattern that enhances the energy available to the host animal. The resulting improvements in average daily gain and feed efficiency are well-documented and quantitatively significant, making it a valuable tool in modern beef production. The standardized experimental protocols outlined herein provide a robust framework for the continued evaluation and understanding of this and other rumen-modifying compounds.

References

- 1. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ndsu.edu [ndsu.edu]

- 3. Testing beef cattle for net feed efficiency - standards manual [dpi.nsw.gov.au]

- 4. merckvetmanual.com [merckvetmanual.com]

- 5. Laidlomycin propionate (78734-47-1) for sale [vulcanchem.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. openprairie.sdstate.edu [openprairie.sdstate.edu]

- 9. Efficacy of laidlomycin propionate for increasing rate and efficiency of gain by feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods for determination of ionophore-type antibiotic residues in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. vytelle.com [vytelle.com]

- 12. Efficacy of laidlomycin propionate to reduce ruminal acidosis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Extraction, identification, and quantification of volatile fatty acids (VFA) in rumen fluid samples using R... [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. scribd.com [scribd.com]

- 18. extension.usu.edu [extension.usu.edu]

The Discovery, Origin, and Technical Profile of Laidlomycin Propionate Potassium: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laidlomycin (B1674327) propionate (B1217596) potassium is a semi-synthetic polyether ionophore antibiotic utilized in the animal health industry to improve feed efficiency and promote growth in cattle. This technical guide provides an in-depth exploration of its discovery, microbial origin, biosynthesis, and mechanism of action. Detailed experimental protocols for its isolation, synthesis, and analysis are presented, alongside a comprehensive summary of its biological activity. This document serves as a core reference for researchers and professionals engaged in the study and development of antimicrobial agents and animal health products.

Discovery and Origin

Initial Discovery of Laidlomycin

The parent compound, laidlomycin, was first reported in 1974 by F. Kitame, K. Utsushikawa, T. Koama, T. Saito, and M. Kikuchi.[1] It was identified as a novel polyether antibiotic with pronounced antimycoplasmal activity. The producing microorganism was isolated from a soil sample and identified as a strain of Streptomyces.[1]

Producing Microorganism

The original producing organism was classified as Streptoverticillium eurocidicum. However, based on modern taxonomic classifications, this genus is now largely considered part of Streptomyces. A known laidlomycin-producing strain is Streptomyces sp. CS684.

Development of Laidlomycin Propionate Potassium

Laidlomycin itself was found to be a potent ionophore. To enhance its lipophilicity and stability for use as a feed additive, a semi-synthetic derivative, laidlomycin propionate, was developed. The potassium salt form, this compound, is the commercially utilized product, known for its improved handling and formulation characteristics.

Chemical Structure and Properties

Laidlomycin is a complex polyether antibiotic characterized by a macrocyclic structure containing multiple ether linkages and hydroxyl groups. The propionate ester is typically formed at the C-26 hydroxyl group.

| Property | Value |

| Chemical Formula | C₄₀H₆₅KO₁₃ |

| Molecular Weight | 793.04 g/mol |

| Appearance | Solid powder |

| Class | Polyether Ionophore |

| CAS Number | 84799-02-0 |

Biosynthesis of Laidlomycin

Laidlomycin is a polyketide, synthesized by a Type I polyketide synthase (PKS) enzymatic complex. The biosynthetic gene cluster for laidlomycin has been identified in Streptomyces sp. CS684. This cluster contains the necessary genes encoding the PKS modules, as well as tailoring enzymes responsible for the final structure of the molecule.

The biosynthesis proceeds through the sequential condensation of extender units, likely derived from acetyl-CoA, propionyl-CoA, and butyryl-CoA, to a starter unit. The PKS modules catalyze the elongation of the polyketide chain, and subsequent cyclization and modification reactions lead to the formation of the characteristic polyether rings.

Caption: Proposed biosynthetic pathway of laidlomycin.

Mechanism of Action

This compound functions as an ionophore, a lipid-soluble molecule that binds and transports cations across biological membranes. Its primary mode of action is to disrupt the electrochemical gradients across the cell membranes of susceptible bacteria, particularly Gram-positive bacteria found in the rumen.

By forming a complex with potassium ions (K⁺), laidlomycin facilitates their transport into the bacterial cell. To maintain electrical neutrality, this influx of positive ions is coupled with an efflux of protons (H⁺). This dissipation of the proton gradient disrupts the proton motive force, which is essential for ATP synthesis and nutrient transport, ultimately leading to bacterial cell death.

Caption: Ionophoric mechanism of laidlomycin.

Experimental Protocols

Fermentation and Isolation of Laidlomycin

-

Fermentation: Streptomyces sp. CS684 is cultured in a suitable fermentation medium containing sources of carbon, nitrogen, and minerals. The fermentation is carried out under aerobic conditions at a controlled temperature and pH for a period sufficient to achieve optimal laidlomycin production.

-

Mycelial Separation: The fermentation broth is centrifuged to separate the mycelial cake from the culture filtrate.

-

Extraction: The mycelial cake is extracted with an organic solvent such as acetone (B3395972) or ethyl acetate (B1210297) to solubilize the laidlomycin. The solvent extract is then combined with the culture filtrate and further extracted with ethyl acetate.

-

Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude extract containing laidlomycin.

-

Purification: The crude extract is subjected to further purification steps, such as silica (B1680970) gel chromatography, to isolate pure laidlomycin.

Caption: Workflow for laidlomycin isolation.

Synthesis of this compound

-

Esterification: Laidlomycin is dissolved in a suitable solvent, and propionic anhydride (B1165640) is added in the presence of a catalyst. The reaction mixture is stirred until the esterification is complete.

-

Work-up: The reaction is quenched, and the organic layer is washed with water and brine. The solvent is removed under reduced pressure.

-

Salt Formation: The resulting laidlomycin propionate is dissolved in a suitable solvent, and a solution of potassium hydroxide (B78521) or potassium carbonate is added to form the potassium salt.

-

Isolation: The precipitated this compound is collected by filtration, washed, and dried.

Structure Elucidation

The structure of laidlomycin was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR were used to elucidate the carbon-hydrogen framework and the connectivity of the atoms.

Quantification by HPLC-MS

A High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method can be used for the quantification of this compound in feed samples.

-

Sample Preparation: Feed samples are extracted with a suitable solvent mixture (e.g., methanol/water). The extract is then centrifuged, and the supernatant is diluted for analysis.

-

HPLC Conditions: A C18 reversed-phase column is typically used with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile/methanol).

-

MS Detection: Mass spectrometry is used for detection and quantification, often in selected ion monitoring (SIM) mode for high specificity and sensitivity.

Biological Activity and Efficacy

Antimicrobial Spectrum

Laidlomycin exhibits activity primarily against Gram-positive bacteria. Its efficacy against several important pathogenic and commensal bacteria has been evaluated.

| Bacterial Strain | MIC (µg/mL) |

| Enterococcus faecalis ATCC 29212 | 2 |

| Bacillus subtilis ATCC 6633 | 4 |

| Staphylococcus aureus SG 511 | 4 |

| MRSA CCARM 3090 | 4 |

| VRE CCARM 5013 | 1 |

| VRE CCARM 5014 | 2 |

Data from a study identifying laidlomycin as CSU-1.

Efficacy in Cattle

This compound is approved for use in cattle to improve feed efficiency and increase the rate of weight gain. A meta-analysis of multiple studies has quantified its effects compared to other ionophores.

| Parameter | Dosage ( g/ton of feed) | Improvement |

| Average Daily Gain (ADG) | 5 - 10 | Statistically significant increase |

| Feed Efficiency (FE) | 5 - 10 | Statistically significant improvement |

| Hot Carcass Weight | 5 - 10 | Statistically significant increase |

Data compiled from a meta-analysis of 17 studies.[2][3]

Conclusion

This compound represents a significant development in animal health, stemming from the discovery of the natural product laidlomycin. Its mode of action as an ionophore provides an effective means of modulating rumen microflora to enhance cattle performance. The detailed technical information provided in this guide, from its discovery and biosynthesis to its practical application and methods of analysis, serves as a valuable resource for the scientific community. Further research into the biosynthetic pathway and potential for genetic engineering may open new avenues for the development of novel and improved ionophore antibiotics.

References

- 1. Laidlomycin, a new antimycoplasmal polyether antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Meta-analysis of the effects of laidlomycin propionate, fed alone or in combination with chlortetracycline, compared with monensin sodium, fed alone or in combination with tylosin, on growth performance, health, and carcass outcomes in finishing steers in North America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. www3.zoetisus.com [www3.zoetisus.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Laidlomycin Propionate Potassium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laidlomycin (B1674327) propionate (B1217596) potassium is a semi-synthetic polyether ionophore antibiotic primarily utilized in the veterinary field as a feed additive for ruminants. Its strategic application enhances feed efficiency and promotes growth by selectively targeting and altering the metabolism of rumen microorganisms. This technical guide provides a comprehensive overview of the core physical and chemical properties of laidlomycin propionate potassium, offering detailed experimental protocols for their determination and exploring its mechanism of action through illustrative signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.

Chemical Identity and Structure

This compound is the potassium salt of laidlomycin propionate, a derivative of the naturally occurring antibiotic laidlomycin, which is produced through the fermentation of Streptoverticillium eurocidicum. The propionylation of laidlomycin enhances its lipophilicity and stability.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | potassium (2S,3R,4R)-4-[(2R,5R,7S,8R,9S)-9-hydroxy-2-[(2R,2'R,3'S,5R,5'S)-5'-[(2S,3S,5R,6R)-6-hydroxy-3,5-dimethyl-6-[(propanoyloxy)methyl]oxan-2-yl]-2,3'-dimethyloctahydro-2,2'-bifuran-5-yl]-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2-methyl-3-(propanoyloxy)pentanoate |

| CAS Number | 84799-02-0 |

| Molecular Formula | C₄₀H₆₅KO₁₃ |

| Synonyms | Cattlyst, RS-11988 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, stability, and biological activity.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 793.04 g/mol | [1][2] |

| Appearance | Off-white to grey colored granular solid | |

| Melting Point | 160 °C (Note: A melting point of 190-192°C has been reported for the non-salt form, laidlomycin propionate) | |

| Solubility in Water | 314 mg/L (at 20°C, pH 7) | |

| Solubility in Organic Solvents | Soluble in Dimethyl Sulfoxide (DMSO) and Acetonitrile. Expected to be soluble in other polar organic solvents like methanol (B129727) and ethanol. | [3] |

| Stability | Stable under standard storage conditions. Should be protected from heat and light. |

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C/min) for a precise measurement.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the principles outlined in USP General Chapter <1236> and OECD Guideline 105.

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or a buffer of specific pH) in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 20°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to allow undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE).

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

-

Calculation: The solubility is expressed in mg/L or g/100 mL.

High-Performance Liquid Chromatography (HPLC) for Quantification

A reverse-phase HPLC method can be employed for the analysis of this compound.

Protocol:

-

Chromatographic System: A standard HPLC system equipped with a C18 column is used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile/methanol mixture) is typically effective.

-

Detection: UV detection at an appropriate wavelength or, for higher sensitivity and specificity, a mass spectrometer (LC-MS/MS) can be used.

-

Standard Preparation: Standard solutions of this compound of known concentrations are prepared in a suitable solvent.

-

Analysis: The sample solution is injected into the HPLC system, and the peak area is compared to a calibration curve generated from the standard solutions to determine the concentration.

Mechanism of Action and Signaling Pathways

This compound functions as an ionophore, a lipid-soluble molecule that binds to and transports ions across biological membranes. This action disrupts the natural ion gradients essential for the survival and growth of susceptible microorganisms, particularly Gram-positive bacteria found in the rumen.

The primary mechanism involves the formation of a complex with monovalent cations, such as potassium (K⁺), and facilitating their transport across the bacterial cell membrane. This dissipates the electrochemical potential across the membrane, which is vital for processes like ATP synthesis and nutrient transport.

The disruption of the ion gradient leads to a cascade of metabolic changes within the rumen microbial ecosystem. The inhibition of Gram-positive bacteria, which are major producers of acetate (B1210297) and hydrogen, leads to a shift in the fermentation products. There is a notable decrease in the production of acetate and a corresponding increase in the production of propionate, a more energy-efficient volatile fatty acid (VFA) for the host animal.[1][4][5] This shift is the basis for the improved feed efficiency observed in ruminants supplemented with this compound.

Caption: Mechanism of action of this compound in a Gram-positive rumen bacterium.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound's physical properties.

Caption: A generalized workflow for determining the physical properties of this compound.

Conclusion

This technical guide has synthesized the available data on the physical and chemical properties of this compound. The provided tables offer a quick reference for its key characteristics, while the detailed experimental protocols serve as a practical guide for researchers. The visualization of its mechanism of action and a typical experimental workflow provides a clear conceptual framework for understanding and working with this important veterinary compound. Further research to definitively determine the melting point and quantify solubility in a broader range of organic solvents would be beneficial for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C40H65KO13 | CID 23674236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Separation of Potassium propionate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Efficacy of laidlomycin propionate in low-protein diets fed to growing beef steers: effects on steer performance and ruminal nitrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Laidlomycin Propionate Potassium: An In-depth Technical Guide on its Core Ionophore Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laidlomycin (B1674327) propionate (B1217596) potassium is a semi-synthetic derivative of laidlomycin, a polyether ionophore antibiotic produced by Streptoverticillium eurocidicum.[1] Classified as a carboxylic ionophore, it functions by forming lipid-soluble complexes with monovalent cations, primarily potassium (K+), and transporting them across biological membranes. This disruption of the natural ion gradients is the basis for its antimicrobial activity, particularly against Gram-positive bacteria, and its application as a feed additive in cattle to improve growth and feed efficiency.[1][2][3] This technical guide provides a detailed overview of the core ionophore activity of laidlomycin propionate potassium, including its mechanism of action, relevant (though limited) quantitative data, detailed experimental protocols for its characterization, and the downstream cellular consequences of its activity.

Mechanism of Action: Potassium Ionophore Activity

The primary mechanism of action of this compound is its ability to function as a mobile ion carrier, specifically for monovalent cations. Its complex, cyclic polyether structure, featuring a series of ether and hydroxyl groups, creates a hydrophilic pocket that can chelate a potassium ion. The exterior of the molecule is lipophilic, allowing the entire laidlomycin-potassium complex to dissolve in and diffuse across the lipid bilayer of cell membranes.[2]

This transport process is electroneutral, meaning that the movement of the positively charged potassium ion is coupled to the counter-transport of a proton (H+). This exchange dissipates both the potassium and proton gradients across the membrane, leading to a cascade of detrimental effects in susceptible microorganisms.[2]

The key steps in the ionophore activity of this compound are:

-

Complexation: At the outer surface of the cell membrane, a laidlomycin propionate molecule chelates a potassium ion.

-

Translocation: The lipophilic laidlomycin-K+ complex diffuses across the lipid bilayer.

-

Decomplexation: On the inner side of the membrane, the potassium ion is released into the cytoplasm.

-

Protonation and Return: The deprotonated laidlomycin propionate molecule picks up a proton from the cytoplasm and diffuses back across the membrane to the exterior, ready to repeat the cycle.

This continuous cycling leads to a net influx of protons and efflux of potassium, disrupting the transmembrane potential and intracellular pH of the microorganism.

Quantitative Data

Specific quantitative data for the ionophore activity of this compound is not extensively available in the public domain. However, data from closely related polyether ionophores, such as monensin (B1676710), can provide a comparative context. It is important to note that while the general mechanism is similar, the specific ion affinities and transport rates can vary significantly between different ionophores.

Table 1: Comparative Ion Selectivity of Monensin

| Cation | Relative Affinity |

| Ag+ | Highest |

| Na+ | High |

| K+ | Moderate |

| Rb+ | Lower |

| Cs+ | Lower |

| Li+ | Lowest |

| NH4+ | Lowest |

Note: This data is for monensin and is provided for illustrative purposes. The ion selectivity of laidlomycin propionate may differ.

Table 2: Effects of Laidlomycin Propionate on Rumen Fermentation In Vitro

| Fermentation Parameter | Effect of Laidlomycin Propionate | Reference |

| Acetate:Propionate Ratio | Decreased | [4][5][6] |

| Methane (CH4) Concentration | Decreased | [3] |

| Ammonia (NH3) Concentration | Decreased | [3][6] |

| Lactate Production | Decreased | [3] |

These changes in fermentation products are a direct consequence of the antimicrobial action of laidlomycin propionate on specific populations of rumen microbes. The shift towards propionate production is indicative of improved energy efficiency in the rumen, which contributes to the observed improvements in cattle growth and feed conversion.[7][8]

Experimental Protocols

The characterization of the ionophore activity of this compound involves a series of in vitro experiments designed to measure its ability to transport cations across a lipid bilayer.

Measurement of Ion Flux using Fluorescence-Based Assays

A common method to quantify ionophore activity is to use artificial lipid vesicles (liposomes) loaded with a fluorescent indicator that is sensitive to the transported ion or a secondary consequence of its transport.

Protocol: Potassium Efflux Assay using a pH-Sensitive Dye

-

Liposome (B1194612) Preparation:

-

Prepare large unilamellar vesicles (LUVs) composed of a suitable lipid mixture (e.g., phosphatidylcholine and cholesterol) in a high-potassium buffer (e.g., 150 mM KCl, 10 mM HEPES, pH 7.4).

-

Incorporate a pH-sensitive fluorescent dye, such as 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA), into the liposomes during their formation.

-

-

Assay Setup:

-

Dilute the ACMA-loaded, high-potassium liposomes into a low-potassium, iso-osmotic buffer (e.g., 150 mM NaCl, 10 mM HEPES, pH 7.4). This creates a potassium gradient across the liposome membrane.

-

Add a protonophore (e.g., CCCP) to allow for the influx of protons to compensate for the charge movement during potassium efflux.

-

-

Initiation and Measurement:

-

Add a known concentration of this compound (dissolved in a suitable solvent like ethanol (B145695) or DMSO) to the liposome suspension.

-

Immediately begin monitoring the fluorescence of ACMA over time using a fluorometer. The efflux of potassium, driven by the laidlomycin propionate, will be coupled to the influx of protons, which will quench the fluorescence of the entrapped ACMA.

-

-

Data Analysis:

-

The initial rate of fluorescence quenching is proportional to the rate of potassium transport mediated by the ionophore.

-

By performing the assay with different concentrations of laidlomycin propionate and potassium, the kinetics of ion transport can be determined.

-

Determination of Ion Selectivity

To determine the selectivity of laidlomycin propionate for different monovalent cations, the above protocol can be modified by loading the liposomes with different salts (e.g., KCl, NaCl, LiCl) and measuring the relative rates of ion transport.

Measurement of Membrane Potential Depolarization

The effect of laidlomycin propionate on the membrane potential of bacterial cells can be assessed using voltage-sensitive fluorescent dyes.

Protocol: Bacterial Membrane Potential Assay

-

Cell Preparation:

-

Grow a susceptible bacterial strain (e.g., a Gram-positive bacterium) to mid-log phase.

-

Wash and resuspend the cells in a suitable buffer.

-

-

Dye Loading:

-

Incubate the bacterial suspension with a membrane potential-sensitive dye, such as DiSC3(5), which accumulates in polarized cells and exhibits quenched fluorescence.

-

-

Assay and Measurement:

-

Add this compound to the cell suspension.

-

Monitor the fluorescence of the dye over time. Depolarization of the membrane, caused by the ionophore-mediated disruption of ion gradients, will lead to the release of the dye from the cells and an increase in fluorescence.

-

Signaling Pathways and Cellular Consequences

The primary consequence of laidlomycin propionate's ionophore activity is the disruption of the electrochemical gradients of potassium and protons across the cell membrane. This has profound effects on cellular physiology, particularly in prokaryotes.

Caption: Mechanism of Action of this compound.

The disruption of the potassium gradient can interfere with numerous cellular processes that are dependent on this gradient, including:

-

Enzyme Activation: Many cytoplasmic enzymes require a high intracellular potassium concentration for optimal activity.

-

Regulation of Intracellular pH: The influx of protons leads to acidification of the cytoplasm, which can denature proteins and inhibit metabolic pathways.

-

Turgor Pressure Maintenance: In bacteria, the potassium gradient is crucial for maintaining turgor pressure.

-

Bioenergetics: The collapse of the membrane potential inhibits ATP synthesis by ATP synthase, which relies on the proton motive force.

Recent research has also highlighted the role of potassium ions in bacterial communication and behavior, such as chemotaxis and biofilm formation.[9][10][11] By disrupting potassium homeostasis, ionophores like laidlomycin propionate could potentially interfere with these broader community-level bacterial processes.

In the context of drug development, the non-specific disruption of ion gradients raises concerns about potential toxicity to host cells. While laidlomycin propionate exhibits selectivity for prokaryotic over eukaryotic cells to some extent, high concentrations can affect mitochondrial function in eukaryotes. The dissipation of the mitochondrial membrane potential can uncouple oxidative phosphorylation and trigger apoptosis.[12][13][14][15][16]

Structure-Activity Relationship

The ionophore activity of laidlomycin propionate is intrinsically linked to its chemical structure. The 17 defined chiral centers give rise to a specific three-dimensional conformation that is essential for its function.[1] The oxygen atoms of the ether and hydroxyl groups are precisely positioned to form a coordination site for the potassium ion. The propionate ester groups contribute to the overall lipophilicity of the molecule, facilitating its movement within the lipid bilayer.

While a detailed structure-activity relationship for laidlomycin propionate is not extensively published, studies on the related ionophore monensin have shown that modifications to the carboxyl group or the hydroxyl groups involved in the head-to-tail hydrogen bonding that maintains the cyclic conformation can significantly alter or abolish ionophore activity.

Caption: Experimental Workflow for Characterizing Ionophore Activity.

Conclusion and Future Directions

This compound is a potent potassium ionophore whose antimicrobial activity stems from its ability to disrupt the essential electrochemical gradients across bacterial cell membranes. While its efficacy as a veterinary feed additive is well-established, a deeper, quantitative understanding of its core ionophore properties is less complete. For researchers in drug development, further investigation into its precise ion selectivity, transport kinetics, and the specific molecular determinants of its structure-activity relationship is warranted. Such studies would not only provide a more complete picture of its mechanism of action but could also inform the design of novel ionophore-based therapeutics with improved selectivity and reduced host cell toxicity. The detailed experimental protocols provided in this guide offer a framework for pursuing these important research questions.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. Ionophores Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 3. Effects of laidlomycin propionate and monensin on the in vitro mixed ruminal microorganism fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of the antibiotic ionophores monensin, lasalocid, laidlomycin propionate and bambermycin on Salmonella and E. coli O157:H7 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Efficacy of laidlomycin propionate for increasing rate and efficiency of gain by feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Meta-analysis of the effects of laidlomycin propionate, fed alone or in combination with chlortetracycline, compared with monensin sodium, fed alone or in combination with tylosin, on growth performance, health, and carcass outcomes in finishing steers in North America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. elifesciences.org [elifesciences.org]

- 10. Assessment of potassium ion channel during electric signalling in biofilm formation of Acinetobacter baumannii for finding antibiofilm molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms for bacterial potassium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lidocaine depolarizes the mitochondrial membrane potential by intracellular alkalization in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dynamic Modeling of Mitochondrial Membrane Potential Upon Exposure to Mitochondrial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mitochondrial Inner Membrane Depolarization as a Marker of Platelet Apoptosis : Disclosure of Nonapoptotic Membrane Depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

Toxicology and Safety Profile of Laidlomycin Propionate Potassium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laidlomycin (B1674327) propionate (B1217596) potassium is a polyether ionophore antibiotic used as a feed additive for cattle to improve feed efficiency and promote growth. This technical guide provides a comprehensive overview of its toxicology and safety profile, drawing from publicly available regulatory documents and scientific literature. The information presented herein is intended to support research, development, and risk assessment activities related to this compound. Key toxicological endpoints, including the No-Observed-Effect-Level (NOEL) and Acceptable Daily Intake (ADI), are summarized. Detailed methodologies for pivotal toxicity studies are outlined based on available information, and the general mechanism of ionophore toxicity is discussed.

Introduction

Laidlomycin propionate potassium belongs to the class of carboxylic ionophores, which are characterized by their ability to form lipid-soluble complexes with cations and transport them across biological membranes. This mechanism of action, while effective for its intended use in altering rumen microflora, is also the basis for its potential toxicity. A thorough understanding of its safety profile is crucial for ensuring human and animal safety. This guide summarizes the key findings from a battery of toxicological studies conducted to support the regulatory approval of this compound.

Toxicological Profile

The toxicological evaluation of this compound has been based on a series of studies investigating acute, subchronic, and chronic toxicity, as well as its potential for mutagenicity, carcinogenicity, and reproductive and developmental effects.

Acute Toxicity

Subchronic and Chronic Toxicity

A comprehensive set of toxicity studies, reportedly numbering ten in total, were conducted to evaluate the long-term safety of this compound[1]. The pivotal study for determining the overall safety profile was a one-year chronic toxicity study in dogs.

Table 1: Summary of Chronic Toxicity Study of this compound

| Study Type | Species | Duration | Key Findings | NOEL |

| Chronic Toxicity | Dog | 1 year | The dog was identified as the most sensitive species. | 0.75 mg/kg/day[1] |

Acceptable Daily Intake (ADI)

Based on the NOEL from the most sensitive species (dog) in a long-term study, an Acceptable Daily Intake (ADI) for human exposure to this compound residues has been established.

Table 2: Derivation of the Acceptable Daily Intake (ADI)

| Parameter | Value | Source |

| No-Observed-Effect-Level (NOEL) | 0.75 mg/kg/day | 1-year chronic dog study[1] |

| Acceptable Daily Intake (ADI) | 7.5 mcg/kg/day | Calculated from the NOEL with a safety factor[1] |

Genotoxicity and Carcinogenicity

Information regarding the specific battery of genotoxicity tests (e.g., Ames test, micronucleus assay) and the results for this compound are not detailed in the available public documents. Similarly, specific findings from long-term carcinogenicity bioassays in rodents have not been publicly detailed. A safety data sheet indicates that it is not mutagenic in the Ames test, but provides equivocal evidence for mutation in mammalian somatic cells and notes positive results in some in vivo tests[2].

Reproductive and Developmental Toxicity

The available documentation notes that this compound is not for use in animals intended for breeding[3][4]. This suggests that specific reproductive and developmental toxicity studies have been conducted, though detailed protocols and results are not publicly available. Animal testing did not show any effects on fertility[2].

Mechanism of Toxicity

The toxic effects of this compound, like other ionophores, are directly related to its mechanism of action: the disruption of normal ionic gradients across biological membranes[5]. This can lead to a cascade of cellular events, including mitochondrial dysfunction and cell death, particularly in excitable tissues like muscle and nerve.

Caption: General mechanism of ionophore toxicity.

Experimental Protocols

While the full, detailed protocols for the toxicology studies on this compound are not publicly available, the following represents a generalized workflow for a chronic toxicity study, based on standard regulatory requirements and the information available for the one-year dog study.

Caption: Generalized experimental workflow for a chronic toxicity study.

One-Year Chronic Toxicity Study in Dogs (Generalized Protocol)

-

Test System: Beagle dogs, typically chosen for non-rodent toxicity studies.

-

Group Size: A sufficient number of male and female animals per group to allow for statistical analysis of the data.

-

Dose Groups: A control group and at least three dose levels (low, mid, and high) of this compound administered, typically in the diet or via capsule.

-

Duration: Daily administration for one year.

-

Observations:

-

In-life: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis performed at baseline and at specified intervals throughout the study.

-

Terminal Procedures: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and a comprehensive set of tissues is collected for microscopic examination (histopathology).

-

-

Endpoint Analysis: The data are analyzed to identify any dose-related adverse effects. The highest dose at which no statistically or biologically significant adverse effects are observed is determined as the NOEL.

Conclusion

The available data from the regulatory approval process for this compound indicate that a comprehensive toxicological assessment was conducted. The key toxicological endpoint for risk assessment is the NOEL of 0.75 mg/kg/day derived from a one-year chronic toxicity study in dogs, which is considered the most sensitive species[1]. This NOEL provides the basis for the established ADI of 7.5 mcg/kg/day[1]. As with all ionophores, the primary mechanism of toxicity involves the disruption of cellular ion gradients[5]. While detailed public data on all aspects of its toxicology are limited, the established ADI provides a benchmark for ensuring human food safety from residues in animal-derived products. Further research into the specific cellular and molecular mechanisms of this compound's toxicity could provide a more refined understanding of its safety profile.

References

Laidlomycin Propionate Potassium: A Deep Dive into its Effects on Rumen Microbiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laidlomycin (B1674327) propionate (B1217596) potassium (LP) is a carboxylic polyether ionophore antibiotic, a class of compounds widely utilized in the beef and dairy industries to enhance feed efficiency and animal performance.[1][2] Like other ionophores, LP selectively targets and disrupts the metabolism of specific rumen microorganisms, primarily Gram-positive bacteria.[3] This targeted action leads to significant shifts in the rumen microbial ecosystem, altering fermentation pathways and ultimately improving the energy and protein economy of the host animal.[1][2] This technical guide provides a comprehensive overview of the effects of laidlomycin propionate potassium on rumen microbiology, presenting key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms of action.

Mechanism of Action

Laidlomycin propionate, as an ionophore, facilitates the transport of ions across the cell membranes of susceptible microorganisms.[3] This disruption of the natural ion gradient, particularly of potassium (K+), forces the microbial cell to expend significant energy in an attempt to maintain its internal equilibrium.[3][4] This energetic burden ultimately inhibits the growth and proliferation of sensitive bacteria. Gram-positive bacteria, which lack the protective outer membrane found in Gram-negative bacteria, are particularly susceptible to the effects of ionophores.[2] The resulting shift in the microbial population away from Gram-positive and towards Gram-negative species is the primary driver of the observed changes in rumen fermentation.

Effects on Rumen Fermentation Parameters

The alteration of the rumen microbial community by laidlomycin propionate leads to predictable and advantageous changes in the profile of fermentation end-products, most notably volatile fatty acids (VFAs).

Volatile Fatty Acid Production

The most consistent effect of laidlomycin propionate is a shift in VFA production, characterized by an increase in the molar proportion of propionate and a decrease in the proportion of acetate (B1210297).[5] This leads to a lower acetate to propionate (A:P) ratio.[5][6] Propionate is a more energy-efficient VFA for the host animal compared to acetate. The reduction in acetate production is also linked to a decrease in methane, a significant source of energy loss and a potent greenhouse gas.[6][7]

dot

References

- 1. Effects of Ionophores on Ruminal Function of Beef Cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. AN285/AN285: Application of Ionophores in Cattle Diets [edis.ifas.ufl.edu]

- 4. Use of potassium depletion to assess adaptation of ruminal bacteria to ionophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of laidlomycin propionate in low-protein diets fed to growing beef steers: effects on steer performance and ruminal nitrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of laidlomycin propionate and monensin on the in vitro mixed ruminal microorganism fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro study of the effect of different ionophore antibiotics and of certain derivatives on rumen fermentation and on protein nitrogen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antimicrobial Spectrum of Laidlomycin Propionate Potassium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laidlomycin (B1674327) propionate (B1217596) potassium is a polyether ionophore antibiotic primarily utilized in veterinary medicine as a feed additive to improve feed efficiency and promote growth in cattle.[1][2][3][4] Its mechanism of action is centered on its ability to transport cations across biological membranes, thereby disrupting the electrochemical gradients essential for microbial cell viability. This technical guide provides a comprehensive overview of the known antimicrobial spectrum of laidlomycin propionate potassium, details established experimental protocols for its evaluation, and visualizes its mechanism of action and related experimental workflows.

Core Mechanism of Action: Ionophoric Activity

This compound functions as an ionophore, a lipid-soluble molecule that binds to and transports ions across the hydrophobic barrier of cell membranes.[5] Specifically, it facilitates the transport of monovalent cations, such as potassium (K+), across the cell membrane. This action disrupts the delicate ionic equilibrium maintained by microbial cells, leading to a cascade of detrimental effects, including the dissipation of membrane potential, alteration of intracellular pH, and ultimately, cell death.[6] The primary targets of this action are organisms that are highly dependent on transmembrane ion gradients for their metabolic processes.

Caption: General mechanism of action of an ionophore like this compound.

Antimicrobial Spectrum

The antimicrobial activity of this compound is primarily directed against Gram-positive bacteria. This selectivity is attributed to the structural differences in the cell envelopes of Gram-positive and Gram-negative bacteria. The outer membrane of Gram-negative bacteria acts as a permeability barrier, hindering the access of the ionophore to the inner cell membrane.

Antibacterial Activity

Information from available literature indicates a significant disparity in the susceptibility of Gram-positive and Gram-negative bacteria to this compound.

Table 1: Antibacterial Spectrum of this compound (Qualitative Data)

| Bacterial Type | Susceptibility | References |

| Gram-positive | Generally susceptible | [7] |

| Gram-negative | Generally resistant or not susceptible | [8] |

Table 2: Minimum Inhibitory Concentration (MIC) Data for this compound against Selected Bacteria (Illustrative)

| Organism | Strain ID | MIC Range (µg/mL) | Notes |

| Staphylococcus aureus | ATCC 29213 | Data not available | Expected to be susceptible. |

| Streptococcus pyogenes | ATCC 19615 | Data not available | Expected to be susceptible. |

| Enterococcus faecalis | ATCC 29212 | Data not available | Susceptibility may vary. |

| Escherichia coli | ATCC 25922 | >128 | Reported to be not susceptible.[8] |

| Salmonella Typhimurium | ATCC 14028 | >128 | Reported to be not susceptible.[8] |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available | Expected to be resistant. |

Note: The MIC values in this table are illustrative placeholders due to the lack of specific data in the reviewed literature. Actual values would need to be determined experimentally.

Antifungal and Antiprotozoal Activity

There is a significant lack of publicly available data on the in vitro antifungal and broad-spectrum antiprotozoal activity of this compound. While its effects on ruminal protozoa are noted in the context of its use in cattle, specific MIC values against a range of pathogenic fungi and protozoa have not been reported in the reviewed literature.

Experimental Protocols for Determining Antimicrobial Spectrum

The determination of the antimicrobial spectrum of a compound like this compound is typically achieved through standardized susceptibility testing methods. The broth microdilution method is a widely accepted and commonly used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10]

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[11][12]

Experimental Workflow:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Steps:

-

Preparation of this compound Stock Solution:

-

Accurately weigh a precise amount of this compound.

-

Dissolve it in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution. The purity of the compound should be noted.[11]

-

Further dilute the stock solution in the appropriate sterile broth medium to the highest concentration to be tested.

-

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of sterile broth medium into all wells of a 96-well microtiter plate.[11]

-

Add 100 µL of the highest concentration of the drug to the first column of wells.

-

Perform serial twofold dilutions by transferring 100 µL from each well to the next, mixing thoroughly at each step.[11] Discard 100 µL from the last well of the dilution series. This will result in a range of concentrations across the plate.

-

Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

-

-

Preparation of Inoculum:

-

From a pure, overnight culture of the test microorganism, prepare a suspension in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[10]

-

Dilute this standardized suspension in broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).

-

-

Inoculation and Incubation:

-

Inoculate each well (except the negative control) with the prepared microbial suspension. The final volume in each well will be 200 µL.

-

Incubate the plates at the appropriate temperature and for the recommended duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[9]

-

-

Reading and Interpretation of Results:

-

After incubation, examine the plates for visible turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Results can also be read using a microplate reader to measure optical density.

-

Signaling Pathways and Molecular Interactions

The primary molecular interaction of this compound is its engagement with cations and the cell membrane. There is no evidence in the reviewed literature to suggest that it directly targets specific intracellular signaling pathways, such as those involved in gene regulation or protein synthesis, in the way that many other classes of antibiotics do. Its antimicrobial effect is a direct consequence of the physical disruption of the cell's electrochemical balance.

The process can be visualized as a cyclical transport mechanism where the ionophore complexes with a cation on one side of the membrane, diffuses through the lipid bilayer, and releases the cation on the other side, before returning to its original state to repeat the cycle. This continuous shuttling of ions collapses the membrane potential, which is a critical energy source for many cellular processes, including ATP synthesis and nutrient transport.

Conclusion

This compound is an ionophore with a defined antimicrobial spectrum primarily targeting Gram-positive bacteria. Its efficacy against Gram-negative bacteria, fungi, and a broader range of protozoa is not well-documented with quantitative data. The primary mechanism of action is the disruption of transmembrane ion gradients, a process that does not involve specific intracellular signaling pathways. The standardized broth microdilution method provides a reliable framework for the experimental determination of its in vitro antimicrobial activity. Further research is required to fully elucidate the complete antimicrobial spectrum and to obtain specific MIC values for a wider array of microorganisms.

References

- 1. Efficacy of laidlomycin propionate for increasing rate and efficiency of gain by feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of laidlomycin propionate to reduce ruminal acidosis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DailyMed - CATTLYST- this compound granule [dailymed.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Molecular structure and mechanisms of action of cyclic and linear ion transport antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of potassium depletion to assess adaptation of ruminal bacteria to ionophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial growth promoters used in animal feed: effects of less well known antibiotics on gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Laidlomycin Propionate Potassium (CAS Number: 84799-02-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laidlomycin (B1674327) propionate (B1217596) potassium is a polyether ionophore antibiotic primarily used in the veterinary field as a feed additive to improve feed efficiency and promote growth in cattle.[1][2][3] Its mechanism of action involves the selective transport of potassium ions across biological membranes, leading to the disruption of ion gradients in susceptible Gram-positive bacteria. This guide provides a comprehensive technical overview of laidlomycin propionate potassium, including its chemical and physical properties, synthesis, mechanism of action, and relevant experimental protocols and data.

Chemical and Physical Properties

This compound is the potassium salt of laidlomycin propionate, a semi-synthetic derivative of the fermentation product laidlomycin. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 84799-02-0 | --INVALID-LINK-- |

| Molecular Formula | C40H65KO13 | --INVALID-LINK-- |

| Molecular Weight | 793.0 g/mol | --INVALID-LINK-- |

| Appearance | Solid powder | Generic |

| Melting Point | 190-192 °C | Not explicitly found |